5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
5-bromo-2-methyl-3H-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-10-5-6-4-7(9)2-3-8(6)13(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHOIQKQXQESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(S1(=O)=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174802 | |
| Record name | 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254319-63-5 | |
| Record name | 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254319-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves the bromination of 2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is a therapeutic target in inflammatory diseases and cancer.
Medicine: Explored for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a TACE inhibitor, the compound binds to the active site of the enzyme, preventing the cleavage of pro-inflammatory cytokines and thereby reducing inflammation. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is differentiated from analogs by:
- Bromine position : Unlike 4-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (CAS: 1352152-68-1) or 5-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide (CAS: 58401-27-7), the target compound has a bromine at position 5 on a benzoisothiazole core rather than a benzothiophene system. This alters ring aromaticity and electronic distribution .
- Heterocyclic core : Compared to 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide (CAS: 351005-12-4), the target’s benzoisothiazole scaffold offers distinct π-conjugation and steric effects due to the fused benzene ring .
- Substituents : The 2-methyl group enhances steric stability compared to nitroso-substituted analogs like 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (discontinued, likely due to nitroso group instability) .
Physicochemical Properties
Key differences in physical properties are inferred from analogs:
*Estimated based on bromine’s atomic mass (79.9 g/mol) replacing fluorine in the 5-fluoro analog.
- Bromine vs.
- Thermal Stability: The target’s storage requirements (likely 2–8°C) suggest lower thermal stability than 4,5-dihydroisothiazole 1,1-dioxide, which is stable at room temperature.
Biological Activity
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C8H8BrNO2S
- Molecular Weight : 262.12 g/mol
- CAS Number : 1352152-68-1
- Structure : The compound features a bromine substituent and a sulfonyl group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves reactions that introduce the bromine atom and the sulfonyl group into the benzo[d]isothiazole framework. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]isothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of related isothiazole compounds. For example:
- Case Study : A study focusing on thiazole derivatives reported moderate anticancer activity against various cancer cell lines, suggesting that the structural features of isothiazoles contribute to their cytotoxic effects .
- Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes:
- Xanthine Oxidase Inhibition : Similar thiazole derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating conditions like gout due to their role in uric acid metabolism .
Structure-Activity Relationship (SAR)
The biological activity of isothiazole derivatives can often be correlated with their structural characteristics:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and biological efficacy.
- Hydrophobicity : Increased hydrophobicity can improve bioavailability and cellular uptake, which are critical for therapeutic effectiveness.
Research Findings Summary Table
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Bromination (HBr) | HBr, HCl, reflux | ~70% | |
| Pd-Catalyzed Coupling | Bromo-derivative, Stannane, Pd(0) | 65–85% |
How can enantioselective synthesis of dihydrobenzo[d]isothiazole derivatives be achieved?
Advanced Research Focus
Rhodium-catalyzed asymmetric hydrogenation is a robust method. For example, Rh complexes with chiral ligands (e.g., (R)-DTBM-SEGPHOS) enable enantioselective reduction of 2,3-disubstituted benzo[b]thiophene 1,1-dioxides, achieving up to 98% enantiomeric excess (ee) and >25:1 diastereoselectivity. However, steric hindrance from substituents (e.g., methyl groups) may limit reactivity, as seen in unproductive hydrogenation of 3-methyl-2-phenyl derivatives .
What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Basic Research Focus
- NMR/IR : Proton environments (e.g., methyl and bromine substituents) are resolved via H and C NMR. IR confirms sulfone (S=O) stretches at ~1150–1300 cm .
- X-ray Crystallography : Reveals planar isothiazole and benzene rings (dihedral angle: ~73°) and torsion angles (e.g., C6–C7–O3–C8: −178°), critical for understanding conformation-activity relationships .
Q. Table 2: Key Structural Parameters from Crystallography
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle | 73° | |
| S=O Bond Length | 1.43–1.45 Å | |
| Torsion Angle (C6–C7–O3) | −178° |
What computational methods predict the bioactivity of benzo[d]isothiazole derivatives?
Advanced Research Focus
Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to enzyme active sites. For example, DFT studies on Cu(II) complexes of isothiosemicarbazones reveal charge transfer interactions influencing antioxidant activity . Molecular dynamics simulations further assess binding stability to targets like 5-lipoxygenase (5-LOX) .
How does substitution at the 5-position affect inhibitory activity against enzymes like 5-LOX?
Advanced Research Focus
Bromine at the 5-position enhances steric and electronic interactions with hydrophobic enzyme pockets. Derivatives like 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide show dual inhibition of 5-LOX and mPGES-1 (IC: 0.2–5 µM). Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., NO, Br) improve potency by stabilizing enzyme-inhibitor complexes .
What are the challenges in regioselective functionalization of the isothiazole ring?
Advanced Research Focus
Regioselectivity is influenced by ring electronics and catalyst choice. For instance, nitration of benzo[b]thiophene 1,1-dioxide with HNO/HSO favors the 6-position due to sulfone-directed electrophilic substitution . Competing pathways (e.g., oxidation to ketones under hydroperoxide conditions) require careful optimization to avoid side products .
How do reaction conditions impact the stability of dihydrobenzo[d]isothiazole intermediates?
Advanced Research Focus
Acidic or basic conditions may induce ring-opening or oxidation. For example, hydrolysis of imine intermediates (e.g., 29→30) under HCl requires controlled pH to prevent decomposition . Thermal stability assays (TGA/DSC) and kinetic studies are recommended to optimize synthetic protocols .
What strategies improve yield in multi-step syntheses of brominated derivatives?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
